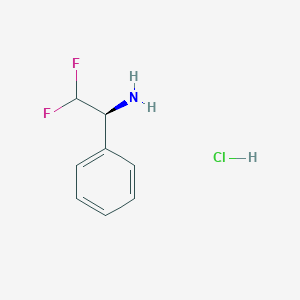

(alphaS)-alpha-(Difluoromethyl)-benzenemethanamineHydrochloride

Descripción general

Descripción

(αS)-α-(Difluoromethyl)-benzenemethanamine Hydrochloride is a useful synthetic intermediate for designing antimetabolites and biological mimics that require minimal structural changes and maximal shifts in electron distribution.

Mecanismo De Acción

Target of Action

Compounds bearing a cf2h group are known to be better hydrogen-bond donors than their methylated analogues . This suggests that the compound might interact with its targets through hydrogen bonding.

Mode of Action

It’s known that difluoromethylation processes are based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s . This suggests that the compound might interact with its targets by forming bonds with these elements, leading to changes in the target molecules.

Biochemical Pathways

Difluoromethylation processes have been shown to streamline access to molecules of pharmaceutical relevance . This suggests that the compound might affect biochemical pathways related to the synthesis of these molecules.

Pharmacokinetics

It’s known that fluoroform, a by-product of teflon manufacture with little current synthetic value, is the most attractive reagent for difluoromethylation reactions . This suggests that the compound might have good bioavailability due to the use of fluoroform in its synthesis.

Result of Action

It’s known that difluoromethylation reactions can be used to produce difluoromethyl ethers from a wide variety of alcohols . This suggests that the compound might have a similar effect, leading to the production of difluoromethyl ethers in the presence of alcohols.

Action Environment

It’s known that difluoromethylation reactions can be performed under mild reaction conditions . This suggests that the compound might be stable and effective under a wide range of environmental conditions.

Actividad Biológica

(alphaS)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

- IUPAC Name : (alphaS)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride

- Molecular Formula : C9H10F2N·HCl

- Molecular Weight : 209.64 g/mol

The biological activity of (alphaS)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride primarily involves its interaction with various biological targets, including enzymes and receptors. The difluoromethyl group enhances the compound's lipophilicity, which may improve its ability to cross cell membranes and interact with intracellular targets.

- Receptor Binding : The compound has been investigated for its affinity to certain neurotransmitter receptors, particularly those involved in the modulation of mood and cognition.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes linked to neurotransmitter metabolism, potentially leading to increased levels of certain neurotransmitters in the brain.

Biological Activity

Research indicates that (alphaS)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride exhibits several biological activities:

- Neuroprotective Effects : Studies have shown potential neuroprotective properties, suggesting it could be beneficial in neurodegenerative disorders.

- Antidepressant-like Activity : Animal models have demonstrated that this compound may exhibit antidepressant-like effects, possibly through serotonin and norepinephrine reuptake inhibition.

- Anti-inflammatory Properties : There is emerging evidence that it may reduce inflammation in various models, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of (alphaS)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride:

-

Neuroprotection Study :

- Objective : To assess the neuroprotective effects in a rat model of Parkinson's disease.

- Findings : The compound significantly reduced dopaminergic neuron loss and improved motor function compared to control groups.

- : Suggests potential for development as a therapeutic agent for Parkinson's disease.

-

Antidepressant Activity :

- Objective : To evaluate the antidepressant-like effects using the forced swim test.

- Findings : Doses of 10 mg/kg showed significant reductions in immobility time, indicating antidepressant-like effects.

- : Supports further exploration into its use for treating depression.

-

Anti-inflammatory Effects :

- Objective : To determine the anti-inflammatory properties in a mouse model of arthritis.

- Findings : Administration resulted in decreased levels of pro-inflammatory cytokines and reduced joint swelling.

- : Highlights potential for treating inflammatory conditions.

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| (alphaS)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride | Neuroprotective, Antidepressant-like, Anti-inflammatory | Receptor binding, Enzyme inhibition |

| Traditional Antidepressants | Antidepressant | Serotonin reuptake inhibition |

| Anti-inflammatory Drugs | Anti-inflammatory | COX inhibition |

Propiedades

IUPAC Name |

(1S)-2,2-difluoro-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h1-5,7-8H,11H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPURMZIWSKOBV-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.